molecular formula C29H24N2OS B2880202 N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-55-1

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2880202
CAS No.: 850916-55-1
M. Wt: 448.58
InChI Key: OVFZCQWPNYZJHS-UHFFFAOYSA-N
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Description

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines phenyl and indole moieties, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide are the RNA-dependent RNA polymerases (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a promising target for antiviral therapeutics .

Mode of Action

This compound specifically inhibits the RdRp of both RSV and influenza A virus . By targeting the RdRp, it prevents the replication of the viruses, thereby inhibiting their life cycle .

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication process. This disruption affects the biochemical pathways involved in the replication and transcription of the viral genome . The downstream effects include a reduction in the production of viral proteins and a decrease in the release of new viral particles .

Pharmacokinetics

The compound has been found to exhibit low cytotoxicity and resistance to viral exoribonuclease . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is a significant reduction in viral replication. This leads to a decrease in the severity of the infection caused by RSV and influenza A virus . The compound has been found to inhibit viral replication at sub-micromolar EC50 values, indicating its potent antiviral activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the reaction of 2-phenyl-1H-indole-3-thiol with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of phenyl and indole moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2OS/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)30-19-20-33-28-25-13-7-8-14-26(25)31-27(28)23-11-5-2-6-12-23/h1-18,31H,19-20H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZCQWPNYZJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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